molecular formula C18H14O2S B15476251 4-Benzhydrylthiophene-3-carboxylic acid CAS No. 36540-51-9

4-Benzhydrylthiophene-3-carboxylic acid

Cat. No.: B15476251
CAS No.: 36540-51-9
M. Wt: 294.4 g/mol
InChI Key: BYRUKMRBPYPFJR-UHFFFAOYSA-N
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Description

4-Benzhydrylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C18H14O2S and its molecular weight is 294.4 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What is the standard synthetic route for 4-Benzhydrylthiophene-3-carboxylic acid, and what critical reagents are involved?

The compound is synthesized via a Friedel-Crafts acylation reaction. In a representative procedure:

  • Step 1 : React the hydroxy acid precursor (e.g., 26) with phosphorus pentachloride (PCl₅) in dry benzene under cooled conditions to form the acyl chloride intermediate.
  • Step 2 : Add tin(IV) chloride (SnCl₄) as a Lewis catalyst to facilitate cyclization and benzhydryl group incorporation.
  • Step 3 : Purify via silica gel column chromatography (benzene eluent) to isolate the product.
    Key reagents : PCl₅ (activates carboxylic acid), SnCl₄ (promotes electrophilic substitution), and benzene (solvent). Yield: ~41% after purification .

Q. Basic: How is this compound characterized, and what spectral data confirm its structure?

Analytical methods :

  • IR spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and broad 3150–2600 cm⁻¹ (acidic O-H stretch) .
  • ¹H NMR (DMSO-d₆) : δ 1.80 (d, J = 3.5 Hz, H5), δ 3.33 (d, J = 3.5 Hz, H2), and δ 3.80 (s, benzhydryl methine proton) .
  • Elemental analysis : Matches calculated values for C₁₃H₁₈O₄S (C: 73.44%; H: 4.79%; S: 10.89%) .

Q. Basic: What are the solubility properties of this compound, and how should it be stored?

  • Solubility : Likely polar-aprotic solvent soluble (e.g., DMSO, DMF) due to the carboxylic acid and aromatic groups. Limited solubility in water.
  • Storage : Store in airtight containers at 2–8°C, protected from moisture (common for carboxylic acids). Avoid prolonged exposure to light .

Q. Advanced: How can researchers optimize the synthetic yield of this compound?

Methodological considerations :

  • Catalyst loading : Adjust SnCl₄ stoichiometry (e.g., 1.4 equivalents vs. 1.0 equivalent) to enhance cyclization efficiency.
  • Temperature control : Maintain strict cooling (0°C) during SnCl₄ addition to minimize side reactions.
  • Purification : Use gradient elution in column chromatography (e.g., benzene/ethyl acetate) to improve separation of byproducts .

Q. Advanced: How should conflicting spectral data (e.g., NMR peak splitting) be resolved during characterization?

  • Approach :
    • Compare with structurally related compounds (e.g., substituted thiophenes) for expected splitting patterns .
    • Use 2D NMR (COSY, HSQC) to assign coupling interactions and confirm proton assignments.
    • Verify purity via HPLC or mass spectrometry to rule out impurities .

Q. Advanced: What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

  • Stabilization :
    • Add antioxidants (e.g., BHT) to reaction mixtures.
    • Use inert atmospheres (N₂/Ar) during synthesis and storage.
    • Avoid strong acids/bases; buffer solutions near pH 7 for biological assays .

Q. Advanced: How can researchers evaluate the biological activity of this compound?

Methodology :

  • Enzyme inhibition assays : Target enzymes with thiophene-binding pockets (e.g., cyclooxygenase, kinases) using fluorogenic substrates.
  • Cellular uptake studies : Label with fluorescent tags (e.g., FITC) to track intracellular localization.
  • SAR studies : Compare with analogs (e.g., methyl esters or halogenated derivatives) to identify critical functional groups .

Q. Advanced: What mechanistic insights explain the role of SnCl₄ in the synthesis of this compound?

  • Mechanism : SnCl₄ acts as a Lewis acid, coordinating to the acyl chloride intermediate and increasing electrophilicity at the thiophene ring’s C4 position. This facilitates benzhydryl group attachment via electrophilic aromatic substitution .

Q. Advanced: How can column chromatography challenges (e.g., low resolution) be addressed during purification?

  • Optimization :
    • Use smaller silica gel particle size (e.g., 40–63 µm) for improved separation.
    • Adjust solvent polarity (e.g., add 1–5% ethyl acetate to benzene) to modulate elution rates.
    • Monitor fractions via TLC with UV visualization .

Q. Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

  • In silico tools :
    • Molecular docking : Predict binding affinity to targets (e.g., using AutoDock Vina).
    • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to correlate reactivity with substituents.
    • MD simulations : Assess stability of ligand-target complexes over time .

Properties

CAS No.

36540-51-9

Molecular Formula

C18H14O2S

Molecular Weight

294.4 g/mol

IUPAC Name

4-benzhydrylthiophene-3-carboxylic acid

InChI

InChI=1S/C18H14O2S/c19-18(20)16-12-21-11-15(16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H,(H,19,20)

InChI Key

BYRUKMRBPYPFJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CSC=C3C(=O)O

Origin of Product

United States

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